4-tert-Butyl-2,6-dinitrophenol
Overview
Description
4-tert-Butyl-2,6-dinitrophenol is a useful research compound. Its molecular formula is C10H12N2O5 and its molecular weight is 240.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21491. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Methodology : A study by Lin Yan (2000) focuses on the synthesis of 2,6-Dinitro-4-tert-butylphenol (DNBP) through nitration of O-tert-butylphenol, analyzing factors influencing yield and suitable synthesis conditions (Lin Yan, 2000).
- Characterization of Derivatives : A 1953 research by Dutton et al. examined amine salts of dinitroalkyl phenols, including 2,6-dinitro-4-(tert-butyl)-phenol, for their potential use as herbicides and insecticides (Dutton et al., 1953).
- Electrochemical Behavior : Research by Richards & Evans (1977) explored the anodic oxidation of compounds including 2,6-di-tert-butyl-4-isopropylphenol, providing insights into the electrochemical behavior and potential applications of such phenols (Richards & Evans, 1977).
Applications in Environmental and Material Sciences
- Environmental Studies : Vozňáková et al. (1996) developed a method for determining dinitrophenols, including 4,6-dinitro-ocresol and 2-sec.butyl-4,6-dinitrophenol, in soils, emphasizing their significance in environmental monitoring (Vozňáková et al., 1996).
- Photodegradation of Pesticide Chemicals : Matsuo & Casida (1970) investigated the photodegradation of dinitrophenolic pesticides on bean leaves, contributing to understanding the environmental fate of such compounds (Matsuo & Casida, 1970).
- Material Sciences : A study by Kalaivani et al. (2012) on the synthesis and characterization of tert-butyl 2,2-bis(2,4-dinitrophenyl)ethanoate, highlights the application of dinitrophenol derivatives in high-energy materials (Kalaivani et al., 2012).
Analytical Chemistry Applications
- Analytical Techniques : Arancibia et al. (2005) demonstrated the application of spectrophotometric-multivariate calibration for determining dinitrophenols in various samples, showcasing the role of these compounds in analytical chemistry (Arancibia et al., 2005).
Mechanism of Action
Target of Action
The primary target of 4-tert-Butyl-2,6-dinitrophenol is the inner mitochondrial membrane (IMM). The compound acts as a proton carrier, facilitating the transport of protons across the IMM .
Mode of Action
This compound is a weak acid that can pass through lipid membranes when it’s in the undissociated form . It uses this property to transport protons through the IMM. Protons are taken up from the intermembrane space and after transport through the IMM, they are released again in the mitochondrial matrix .
Biochemical Pathways
The compound affects the energy transfer system of cells, which is crucial for the creation of energy from the breakdown of sugars . By transporting protons across the IMM, it disrupts the proton gradient that drives ATP synthesis, thereby affecting cellular energy production .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the degree to which the compound is in its undissociated form and thus its ability to pass through lipid membranes . Additionally, factors such as temperature and the presence of other substances could potentially influence the compound’s action, efficacy, and stability.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-tert-Butyl-2,6-dinitrophenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the mitochondrial membrane, where it acts as an uncoupler of oxidative phosphorylation. This compound can transport protons across the inner mitochondrial membrane, disrupting the proton gradient and affecting ATP synthesis . Additionally, this compound interacts with enzymes involved in metabolic pathways, influencing their activity and overall cellular metabolism.
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. It can induce apoptosis in certain cell types by increasing intracellular calcium levels and activating caspases, which are proteases involved in programmed cell death . Furthermore, this compound can influence cell signaling pathways, gene expression, and cellular metabolism by disrupting the mitochondrial membrane potential and affecting ATP production.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to act as an uncoupler of oxidative phosphorylation. This compound can pass through lipid membranes in its undissociated form and transport protons across the inner mitochondrial membrane . By disrupting the proton gradient, it affects ATP synthesis and overall cellular energy production. Additionally, this compound can bind to specific enzymes, inhibiting or activating their activity and influencing metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but its degradation products can have different effects on cellular function. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to cumulative toxic effects due to its slow excretion and storage in fats . These long-term effects can influence cellular metabolism and overall cell function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have minimal toxic effects, but at higher doses, it can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. High doses of this compound can lead to severe toxicity, affecting multiple organ systems and overall animal health.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound can influence metabolic flux and metabolite levels by affecting the activity of key enzymes involved in energy production and other metabolic processes . Its role as an uncoupler of oxidative phosphorylation highlights its impact on mitochondrial function and overall cellular energy metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and overall effects on cellular function . The transport and distribution of this compound are crucial for understanding its biochemical properties and cellular effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the mitochondria is particularly important for its role as an uncoupler of oxidative phosphorylation, affecting mitochondrial function and overall cellular energy production.
Properties
IUPAC Name |
4-tert-butyl-2,6-dinitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-10(2,3)6-4-7(11(14)15)9(13)8(5-6)12(16)17/h4-5,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBDTWSOYUZQPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193971 | |
Record name | 4-tert-Butyl-2,6-dinitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4097-49-8 | |
Record name | 4-tert-Butyl-2,6-dinitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4097-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-tert-Butyl-2,6-dinitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004097498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dinitro-4-tert-butylphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21491 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-tert-Butyl-2,6-dinitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-butyl-2,6-dinitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.688 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-TERT-BUTYL-2,6-DINITROPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5S512RL03 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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